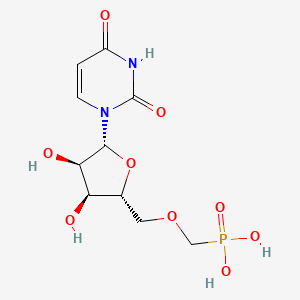
5'-O-(Phosphonomethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(Phosphonomethyl)uridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is a derivative of uridine, a naturally occurring nucleoside, and features a phosphonomethyl group attached to the 5’ position of the ribose sugar. This modification imparts distinct chemical and biological characteristics to the molecule, making it a valuable subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Phosphonomethyl)uridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the reaction of uridine with phosphonomethylating agents under controlled conditions. For instance, the use of phosphonomethyl chloride in the presence of a base can facilitate the attachment of the phosphonomethyl group to the 5’ position of uridine .
Industrial Production Methods: Industrial production of 5’-O-(Phosphonomethyl)uridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 5’-O-(Phosphonomethyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the phosphonomethyl group, potentially altering the compound’s biological activity.
Substitution: The phosphonomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonomethyluronic acid derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Scientific Research Applications
5’-O-(Phosphonomethyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: Research has explored its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of novel pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 5’-O-(Phosphonomethyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication and cancer cell proliferation. The compound targets enzymes involved in nucleic acid metabolism, such as polymerases and kinases, disrupting their normal activity and leading to therapeutic effects .
Comparison with Similar Compounds
5’-O-(Phosphonomethyl)cytidine: Another nucleoside analog with similar modifications.
5’-O-(Phosphonomethyl)thymidine: A thymidine derivative with a phosphonomethyl group.
5’-O-(Phosphonomethyl)adenosine: An adenosine analog with similar structural features
Uniqueness: 5’-O-(Phosphonomethyl)uridine is unique due to its specific modification at the 5’ position, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on nucleic acid metabolism and the development of novel therapeutic agents .
Properties
CAS No. |
77032-38-3 |
|---|---|
Molecular Formula |
C10H15N2O9P |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C10H15N2O9P/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(21-9)3-20-4-22(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H,11,13,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
CSIDRCOAERKRQN-ZOQUXTDFSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















